molecular formula C8H14O B8439696 (S)-1-(1-Cyclohexenyl)ethanol

(S)-1-(1-Cyclohexenyl)ethanol

Cat. No.: B8439696
M. Wt: 126.20 g/mol
InChI Key: FAYUSHUTMRYHAD-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(1-Cyclohexenyl)ethanol (CAS 3197-68-0) is a chiral cyclic alcohol of interest in organic synthesis and pharmaceutical research . This compound, with the molecular formula C8H14O and a molecular weight of 126.20 g/mol, features a cyclohexenyl ring adjacent to an ethanol group with a stereocenter, making it a valuable chiral building block or intermediate . The unsaturated ring system presents opportunities for further functionalization, while the chiral alcohol moiety can be utilized to induce stereoselectivity in chemical reactions. Researchers may employ this compound in the development of novel asymmetric synthesis methodologies, the preparation of stereochemically defined complex molecules, or as a precursor in medicinal chemistry programs. The (S)-enantiomer provides a specific spatial orientation that is crucial for investigating structure-activity relationships or for the synthesis of enantiomerically pure compounds. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(1S)-1-(cyclohexen-1-yl)ethanol

InChI

InChI=1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h5,7,9H,2-4,6H2,1H3/t7-/m0/s1

InChI Key

FAYUSHUTMRYHAD-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CCCCC1)O

Canonical SMILES

CC(C1=CCCCC1)O

Origin of Product

United States

Comparison with Similar Compounds

(S)-1-Cyclohexylethanol (CAS 3113-98-2)

This compound shares the same ethanol group but replaces the cyclohexene ring with a saturated cyclohexane ring.

  • Molecular Formula : C₈H₁₆O
  • Molecular Weight : 128.21 g/mol .

Key Differences :

Reactivity: The absence of a double bond in (S)-1-Cyclohexylethanol limits its participation in cycloaddition or oxidation reactions.

Physical Properties : Saturated analogs generally exhibit higher boiling points due to increased van der Waals interactions. However, exact data for this compound is unavailable in the provided evidence.

Applications: Both compounds serve as chiral building blocks, but (S)-1-(1-Cyclohexenyl)ethanol’s unsaturated structure offers unique reactivity in synthetic pathways .

1-Methylcyclopentanol (CAS 1462-03-9)

This compound features a five-membered saturated ring with a methyl substituent.

  • Molecular Formula : C₆H₁₂O
  • Molecular Weight : 100.16 g/mol .

Key Differences :

Ring Size and Saturation : The smaller cyclopentane ring reduces steric hindrance but lowers thermal stability compared to six-membered rings.

Physicochemical Trends: Smaller rings typically have lower boiling points (e.g., cyclopentanol boils at ~140°C vs. 198°C for the target compound). Data gaps limit direct comparison .

Cyclohexene Derivatives with Alternative Substituents

Examples include 1-methyl-4-(1-methylethenyl)-cyclohexene (CAS 5989-54-8) , which lacks an alcohol group but shares the cyclohexene backbone:

  • Vapor Pressure : 202.67 kPa at 483.49 K (210.3°C) .
  • Key Contrast: Non-alcohol derivatives prioritize applications in polymer or fragrance industries, whereas the target compound’s hydroxyl group enables hydrogen bonding and solubility in polar solvents .

Q & A

Q. What are the common synthetic routes for (S)-1-(1-Cyclohexenyl)ethanol, and how are reaction conditions optimized?

Methodological Answer:

  • Catalytic hydrogenation : Reduce 1-(1-cyclohexenyl)ethanone using chiral catalysts (e.g., Ru-BINAP complexes) to achieve stereoselectivity. Monitor reaction progress via GC-MS .
  • Condensation reactions : Ethyl acetoacetate can react with cyclohexenyl derivatives under basic conditions (e.g., NaOH in ethanol) followed by acid workup. Adjust reflux time (4–6 hours) and stoichiometry to optimize yield .
  • Grignard addition : Use cyclohexenylmagnesium bromide with acetaldehyde derivatives, followed by stereochemical control via kinetic resolution .

Q. How is this compound characterized structurally and enantiomerically?

Methodological Answer:

  • NMR spectroscopy : Analyze 1^1H and 13^13C spectra to confirm the cyclohexene moiety and ethanol group. Compare with databases like PubChem .
  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak®) and UV detection to determine enantiomeric excess (ee). Validate with racemic standards .
  • Polarimetry : Measure optical rotation ([α]D_D) and compare to literature values for (S)-configuration verification .

Q. What experimental methods are used to determine logP, vapor pressure, and solubility of this compound?

Methodological Answer:

  • Shake-flask method : Partition between octanol and water for logP measurement. Validate via HPLC retention time correlation .
  • Thermogravimetric analysis (TGA) : Assess vapor pressure at controlled temperatures. Cross-reference with computational tools like EPI Suite, noting outliers in thermodynamic data .
  • Solubility screening : Use saturation shake-flask experiments in solvents (e.g., ethanol, hexane) with UV-Vis quantification .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound achieve >95% ee?

Methodological Answer:

  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL-derived phosphoric acids) in transfer hydrogenation. Optimize catalyst loading (1–5 mol%) and solvent polarity .
  • Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the (R)-enantiomer from a racemic mixture. Monitor ee via chiral GC .

Q. How do researchers resolve contradictions in reported thermodynamic properties (e.g., boiling point, density)?

Methodological Answer:

  • Multi-technique validation : Compare experimental data (e.g., differential scanning calorimetry for boiling point) with computational predictions (e.g., Joback method). Identify outliers using statistical analysis (2σ deviation) .
  • Database cross-referencing : Use PubChem, ChemIDplus, and NIST to compile consensus values. Highlight discrepancies in metadata (e.g., purity, measurement conditions) .

Q. What role does this compound play in asymmetric synthesis of bioactive compounds?

Methodological Answer:

  • Chiral building block : Incorporate into prostaglandin or terpenoid syntheses via Mitsunobu reactions. Demonstrate stereochemical retention using 18^{18}O isotopic labeling .
  • Intermediate for pharmaceuticals : Use in Heck coupling or Suzuki-Miyaura reactions to construct polycyclic scaffolds. Validate biological activity via in vitro assays .

Q. How is the stability of this compound evaluated under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions. Monitor degradation products via LC-MS .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks. Quantify enantiomer interconversion using chiral HPLC .

Q. What computational tools predict the reactivity and spectroscopic signatures of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level. Simulate NMR chemical shifts (e.g., using GIAO method) and compare to experimental data .
  • Molecular dynamics (MD) : Model solvation effects in ethanol/water mixtures to predict solubility and diffusion coefficients .

Q. How are reaction mechanisms for cyclohexenyl ethanol derivatives validated experimentally?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates (e.g., CD3_3COOD) to identify rate-determining steps .
  • In situ IR spectroscopy : Track intermediate formation (e.g., enolate species) during base-catalyzed condensations .

Q. What strategies address challenges in purity assessment due to stereoisomers or byproducts?

Methodological Answer:

  • 2D chromatography : Combine normal-phase HPLC with chiral columns to separate diastereomers .
  • Mass spectrometry imaging (MSI) : Map spatial distribution of impurities in crystalline samples .

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